

Spectroscopic Data for 3-Fluorobenzoyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzoyl cyanide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Fluorobenzoyl cyanide**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel fluorinated aromatic compounds.

Introduction

3-Fluorobenzoyl cyanide is an aromatic carbonyl nitrile containing a fluorine substituent at the meta-position of the phenyl ring. The presence of the electron-withdrawing benzoyl and cyano groups, along with the electronegative fluorine atom, suggests unique electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for confirming the identity and purity of synthesized **3-Fluorobenzoyl cyanide**. This guide presents a comprehensive summary of its predicted spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluorobenzoyl cyanide**. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of analogous compounds such as benzoyl cyanide, 3-fluorobenzonitrile, and other substituted benzoyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Fluorobenzoyl Cyanide**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.95 - 7.85	ddd	$J(\text{H,H}) \approx 8.0$, $J(\text{H,F}) \approx 5.5$, $J(\text{H,H}) \approx 1.5$	H-6
~ 7.80 - 7.70	dt	$J(\text{H,H}) \approx 8.0$, $J(\text{H,H}) \approx 1.5$	H-2
~ 7.65 - 7.55	td	$J(\text{H,H}) \approx 8.0$, $J(\text{H,F}) \approx 8.0$	H-5
~ 7.50 - 7.40	ddd	$J(\text{H,F}) \approx 9.5$, $J(\text{H,H}) \approx 8.0$, $J(\text{H,H}) \approx 2.0$	H-4

Predicted in CDCl_3 at 400 MHz.

Table 2: Predicted ^{13}C NMR Data for **3-Fluorobenzoyl Cyanide**

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~ 180 - 175	d, J(C,F) \approx 2-4	C=O
~ 162.5	d, J(C,F) \approx 250	C-3
~ 135.0	d, J(C,F) \approx 7	C-1
~ 131.0	d, J(C,F) \approx 8	C-5
~ 127.0	d, J(C,F) \approx 3	C-6
~ 122.0	d, J(C,F) \approx 21	C-4
~ 118.0	d, J(C,F) \approx 23	C-2
~ 115.0	s	C \equiv N

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted ¹⁹F NMR Data for **3-Fluorobenzoyl Cyanide**

Chemical Shift (δ , ppm)	Multiplicity
~ -110 to -115	m

Predicted in CDCl₃, referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for **3-Fluorobenzoyl Cyanide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2230 - 2215	Medium	C≡N stretch
~ 1680 - 1660	Strong	C=O stretch
~ 1600, 1580, 1450	Medium-Strong	C=C aromatic ring stretches
~ 1250 - 1150	Strong	C-F stretch
~ 900 - 690	Medium-Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of **3-Fluorobenzoyl Cyanide**

m/z	Predicted Fragment Ion	Notes
149	[M] ⁺	Molecular ion
123	[M - C≡N] ⁺	Loss of cyanide radical
121	[M - CO] ⁺	Loss of carbon monoxide
95	[C ₆ H ₄ F] ⁺	Fluorophenyl cation
75	[C ₅ H ₄ F] ⁺	Loss of C ₂ O from molecular ion

Experimental Protocols

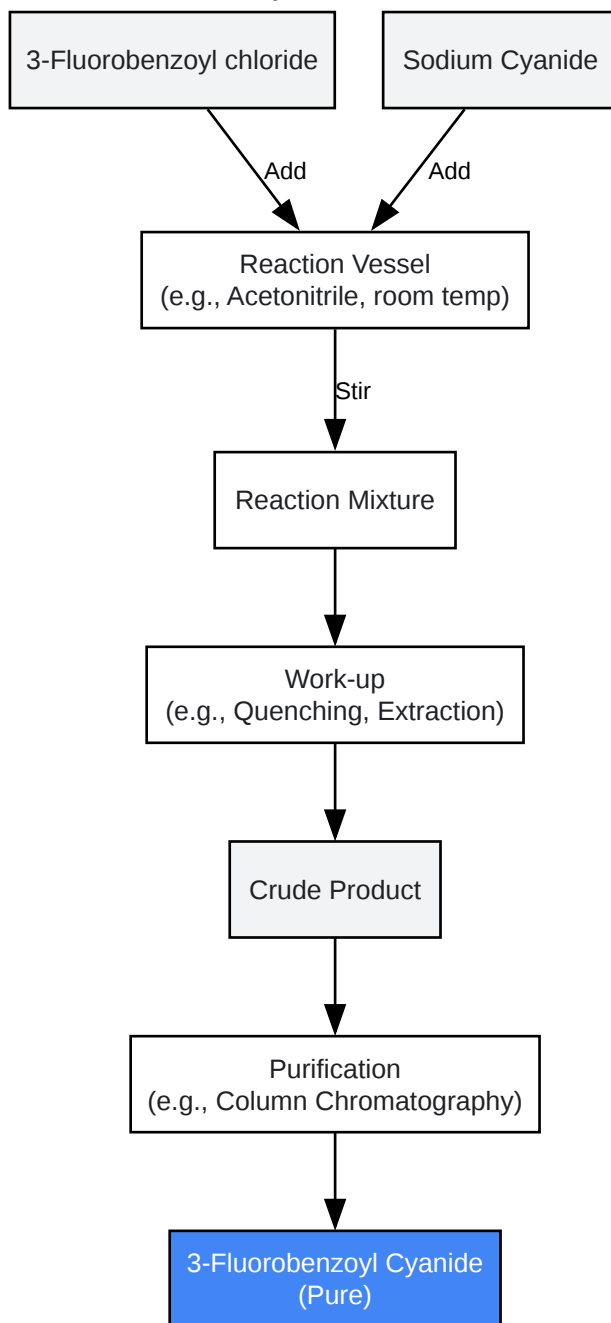
The following sections describe generalized protocols for the spectroscopic analysis of a small organic molecule like **3-Fluorobenzoyl cyanide**.

Synthesis of 3-Fluorobenzoyl Cyanide (Illustrative)

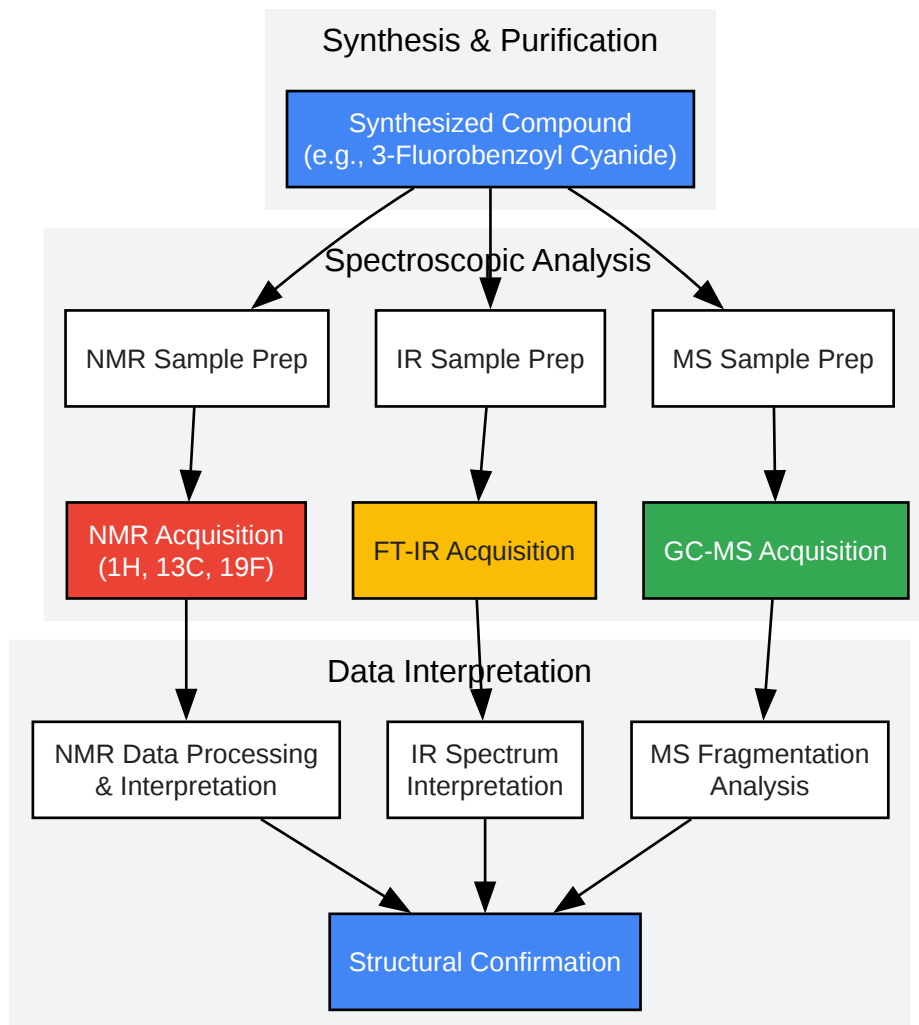
A plausible synthetic route to **3-fluorobenzoyl cyanide** involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, such as sodium or potassium cyanide, often with a phase-transfer catalyst or in an appropriate solvent system.

Workflow for the Synthesis of **3-Fluorobenzoyl Cyanide**

Illustrative Synthesis Workflow



General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **3-Fluorobenzoyl cyanide**, which can aid researchers in the identification and characterization of this compound. The provided general experimental protocols offer a starting point for laboratory work. It is important to note that the spectral data presented here are predictions and should be

confirmed by experimental analysis of an authentic sample. This document aims to facilitate further research and development involving this and related fluorinated aromatic compounds.

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